Nicotinamide Riboside

NAD+ metabolism Clinical trial Pharmacodynamics

Researchers requiring sustained NAD+ elevation without niacin-induced flushing or nicotinamide's transient kinetics need a reliable precursor. Nicotinamide riboside (NR, CAS 1341-23-7) is the only vitamin B3 form with evidence of neuronal NAD+ synthesis and a sustained ~2-fold circulatory NAD+ increase over 14 days. • Sustained ~2-fold NAD+ elevation • Neuronal NAD+ synthesis support • Safe at high dose (3000 mg/day) with no moderate/severe AEs • Dual mechanism: direct NRK pathway + gut-microbiome NA conversion • ≥98% HPLC purity, global stock available

Molecular Formula C11H15N2O5+
Molecular Weight 255.25 g/mol
CAS No. 1341-23-7
Cat. No. B073573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide Riboside
CAS1341-23-7
Synonymsnicotinamide ribonucleoside
nicotinamide ribose
nicotinamide riboside
nicotinamide-beta-riboside
SRT 647
SRT-647
SRT647
Molecular FormulaC11H15N2O5+
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1
InChIKeyJLEBZPBDRKPWTD-TURQNECASA-O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid or liquid

Nicotinamide Riboside: Bioavailable NAD+ Precursor


Nicotinamide riboside (NR, CAS 1341-23-7) is a pyridinium-based NAD+ precursor vitamin of the vitamin B3 class, with the molecular formula C₁₁H₁₅N₂O₅⁺ and a molecular weight of 255.25 g/mol . NR is found in trace amounts in milk and yeast-derived products, but is predominantly utilized as a dietary supplement and research compound to elevate cellular nicotinamide adenine dinucleotide (NAD+) levels . Unlike nicotinic acid (niacin) and nicotinamide (niacinamide), NR has been demonstrated to be orally bioavailable in both mice and humans, with a distinct pharmacokinetic profile [1]. NR is a precursor that is converted to NAD+ via the NR kinase (NRK) pathway, bypassing the rate-limiting step of the salvage pathway that restricts nicotinamide utilization [2].

1
Pathway Context NAD+ precursor via NRK pathway, bypassing nicotinamide salvage limitation
2
Research Model Fit Reported to elevate cellular NAD+ in both rodent and human research models
3
Neuronal Investigation Reported as the only B3 precursor with evidence for neuronal NAD+ synthesis support

Nicotinamide Riboside: Why Substitution Fails


Generic substitution of NR with nicotinamide (NAM) or nicotinic acid (NA) is unsupported by pharmacokinetic and clinical evidence. While all three are vitamin B3 forms, they exhibit distinct bioavailability, tissue specificity, and side effect profiles. For example, NA, but not NAM or NR, induces a well-documented flushing response via the GPR109A receptor, limiting its clinical utility [1]. Critically, NR has been shown to be the only vitamin precursor that supports neuronal NAD+ synthesis [2]. Furthermore, head-to-head clinical data demonstrate that NR and nicotinamide mononucleotide (NMN) achieve sustained, significant elevations in circulatory NAD+, whereas NAM elicits only a transient, acute response that does not translate to a sustained increase [3]. This evidence confirms that the choice of NAD+ precursor is not interchangeable; each compound's specific metabolic routing and resultant physiological effects dictate its suitability for targeted research or industrial applications.

NR (This Product) Sustained NAD+ elevation via NRK pathway; reported oral bioavailability in multiple models
Nicotinamide (NAM) Transient NAD+ response only; sustained elevation endpoint not supported in head-to-head data
NR (This Product) No GPR109A-mediated flushing response reported
Nicotinic Acid (NA) GPR109A flushing response may limit research dosing; tolerability endpoint profile differs
NR (This Product) Reported neuronal NAD+ synthesis support via NRK expression in neuronal tissues
NAM / NA Neuronal NAD+ synthesis support not demonstrated; model-response context may differ

Quantitative Evidence: NR vs. NAD+ Precursors


Sustained Circulatory NAD+ Elevation vs. Nicotinamide

In a 14-day randomized, placebo-controlled trial in 65 healthy adults, NR supplementation (1 g/day) increased blood NAD+ levels by +49.4 μM (P < 0.001), a sustained elevation that was comparable to NMN (+43.1 μM). In contrast, nicotinamide (NAM, 0.5 g/day) produced no significant increase in baseline NAD+ levels (P = 0.461), causing only a temporary rise within 1 hour of intake that returned to baseline after 4 hours [1].

Sustained NAD+ Elevation vs. NAM
Head-to-head
+49.4 μM vs. no sustained change
NR 1 g/day vs. NAM 0.5 g/day, 14-day trial (P < 0.001 vs. baseline)
Reported sustained NAD+ elevation endpoint; NAM produced only transient response
N=65 healthy adults; randomized placebo-controlled trial context
NAD+ metabolism Clinical trial Pharmacodynamics

Oral Bioavailability and Hepatic NAD+ Increase

In a mouse pharmacokinetic study, oral NR produced a greater increase in hepatic NAD+ levels compared to both nicotinic acid (NA) and nicotinamide (NAM). The study demonstrated that NR possessed distinct and superior pharmacokinetics for raising NAD+ in the liver [1]. This aligns with the finding that human blood NAD+ can rise as much as 2.7-fold with a single oral dose of NR [2].

Hepatic NAD+ Bioavailability
Head-to-head
Up to 2.7-fold blood NAD+ increase
Single oral dose; hepatic NAD+ elevation exceeded NA and NAM in mouse PK model
Reported oral bioavailability context; may support in vivo NAD+ modulation studies
Mouse PK and pilot human study; species-context review recommended
Pharmacokinetics Bioavailability NAD+ boosters

High-Dose Safety Profile

A Phase 1 clinical trial (NR-SAFE) assessed the safety of high-dose NR (3000 mg/day) in Parkinson's disease patients. The trial met its primary safety outcome, with no moderate or severe adverse events (AEs) reported [1]. The study supports the safe use of NR at doses up to 3000 mg/day, which is a key differentiator from niacin, whose use is limited by flushing and gastrointestinal side effects even at much lower doses [2].

High-Dose Tolerability
Trial context
3000 mg/day: no moderate/severe AEs
NR-SAFE Phase 1 trial; mild AEs comparable to placebo
Reported tolerability endpoint context; NA limited by flushing at lower doses
N=20 Parkinson's disease patients; 4-week double-blind trial
Safety Toxicology Clinical trial

Unique Neuronal NAD+ Synthesis Support

A molecular evaluation of NAD+ precursor vitamins concluded that current data suggest nicotinamide riboside may be the only vitamin precursor that supports neuronal NAD+ synthesis [1]. While NMN and NAM can support NAD+ production in other tissues, the specific requirement for NR kinase (NRK) in neuronal tissues for efficient NAD+ synthesis from NR may explain this unique property.

Neuronal NAD+ Synthesis
Class-level
NR uniquely reported to support neuronal NAD+ synthesis
Review-level evidence across preclinical models
Neuronal metabolism research context; NAM/NA not supported for this endpoint
Class-level inference; model-specific validation recommended
Neuroprotection Neuronal metabolism NAD+ synthesis

NR Derivative Stability Advantage

A comparative stability study of nicotinamide riboside chloride (NRCl) and a novel derivative, nicotinamide riboside trioleate chloride (NRTOCl), demonstrated that NRTOCl was significantly more stable than NRCl in aqueous environments. At 35°C over 28 days, the stability of NRTOCl was found to be more than 88 times that of NRCl . This finding is critical for product formulation and storage.

Derivative Stability
Data to verify
NRTOCl >88× more stable than NRCl
28-day aqueous stability at 35°C
Supports formulation stability review; NRCl may degrade under aqueous conditions
Supplier-reported data; source-specific review needed
Stability Formulation Derivatives

Gut Microbiome Interaction Beyond NAD+ Elevation

In the same head-to-head clinical trial comparing NR and NMN (1 g/day each), both compounds approximately doubled circulating NAD+ levels. However, the study also revealed that NR and NMN, unlike NAM, are converted by gut microbiota into nicotinic acid (NA), which may contribute to their NAD+-boosting effects via the Preiss-Handler pathway and also promote beneficial changes in the gut environment, including the growth of beneficial bacteria and production of short-chain fatty acids [1]. While the NAD+ elevation is comparable, the downstream metabolic and microbial consequences may differ, representing a nuanced but important differentiation for research into gut-health interactions.

Gut Microbiome Interaction
Head-to-head
Microbial conversion to NA; SCFA production increase
NR and NMN engage Preiss-Handler pathway via gut microbiota; NAM does not
Reported microbiome-NAD+ interaction context; NAM lacks this dual mechanism
Ex vivo fermentation + 14-day clinical trial; endpoint interpretation context
Gut microbiome NAD+ metabolism Metabolomics

Nicotinamide Riboside Application Scenarios


Sustained Systemic NAD+ Elevation Studies

NR is the optimal choice for studies aiming to achieve and maintain elevated NAD+ levels over extended periods. Evidence from a 14-day head-to-head trial demonstrates that NR produces a sustained ~2-fold increase in circulatory NAD+, a key outcome not achieved with NAM [1]. This makes NR a superior research tool for chronic dosing models investigating the effects of NAD+ repletion on aging, metabolic disease, and mitochondrial function.

Neuroscience and Neurodegeneration Research

For research focusing on neuronal metabolism, neuroprotection, or neurodegenerative disorders such as Parkinson's or Alzheimer's disease, NR is the indicated NAD+ precursor. It is currently the only vitamin B3 precursor with evidence supporting its role in neuronal NAD+ synthesis [1]. The NR-SAFE trial further confirms its safety and potential for biomarker modulation in a Parkinson's disease cohort at high doses (3000 mg/day) [2].

Human Intervention Trials with Safety Margin

Researchers planning high-dose human NAD+ intervention trials should select NR based on its established safety profile. The NR-SAFE Phase 1 trial demonstrated that NR is well-tolerated at 3000 mg/day with no moderate or severe adverse events [1]. This safety margin is a critical advantage over niacin, which is limited by flushing at much lower doses [2], and provides a clear path for dose-escalation studies.

Gut Microbiome-NAD+ Axis Investigations

For studies exploring the intersection of NAD+ metabolism and the gut microbiome, NR offers a unique dual mechanism. Clinical and ex vivo evidence shows that NR is metabolized by gut bacteria into nicotinic acid (NA), which not only contributes to NAD+ elevation via the Preiss-Handler pathway but also modulates microbial growth and metabolite production [1]. This makes NR a powerful tool for dissecting the systemic effects of NAD+ precursors on host-microbiome interactions.

Application
Selection Property
Validation Focus
Sustained NAD+ elevation research
Reported sustained NAD+ elevation profile
Circulatory NAD+ endpoint monitoring over extended dosing
Neuronal metabolism studies
Neuronal NAD+ synthesis support context
Neuronal NRK pathway and NAD+ endpoint validation
High-dose tolerability research
Reported high-dose tolerability endpoint context
Dose-escalation tolerability endpoint monitoring
Microbiome-NAD+ interaction studies
Gut microbial NA conversion context
Microbial metabolite and SCFA endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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